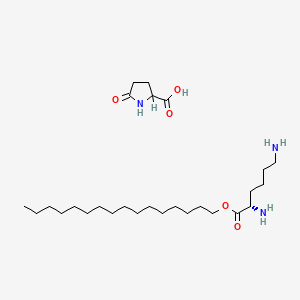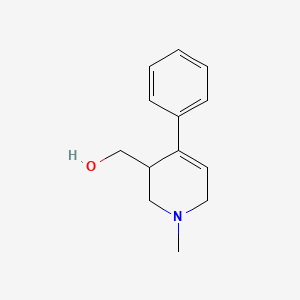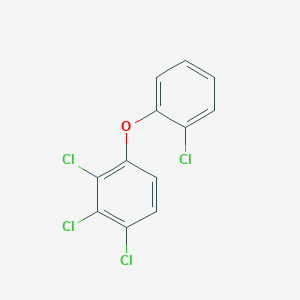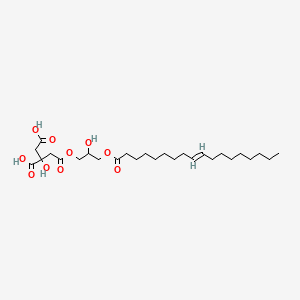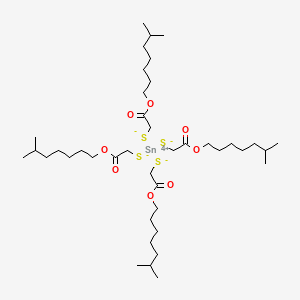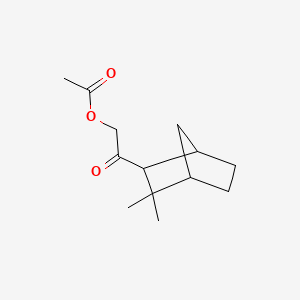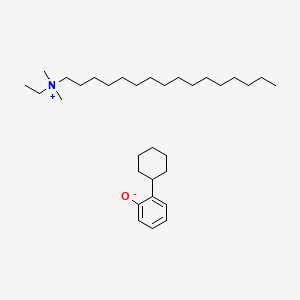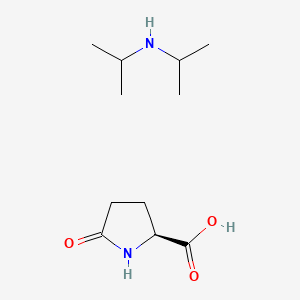
(S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorobenzoyl group, a dipropylamino group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine, under controlled conditions.
Addition of the Dipropylamino Group: The dipropylamino group is incorporated through a nucleophilic substitution reaction using dipropylamine and a suitable leaving group, such as a halide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorobenzoyl group.
Aplicaciones Científicas De Investigación
(S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-Chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine derivatives, such as:
- (S)-1-(4-Methylbenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- (S)-1-(4-Fluorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
Uniqueness
- The presence of the chlorobenzoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85760-87-8 |
|---|---|
Fórmula molecular |
C18H23ClN2O3 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(2S)-1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H23ClN2O3/c1-3-11-20(12-4-2)18(24)15-9-10-16(22)21(15)17(23)13-5-7-14(19)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3/t15-/m0/s1 |
Clave InChI |
BSYCXIOQCHQTSA-HNNXBMFYSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


